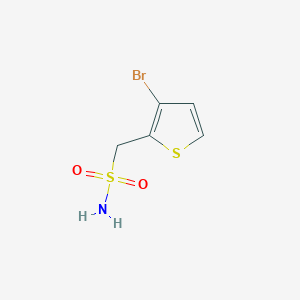
(3-Bromothiophen-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromothiophen-2-yl)methanesulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a methanesulfonamide group attached to the second position. It has the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production methods for (3-Bromothiophen-2-yl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and sulfonamide introduction steps, with optimizations for yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.
Coupling: Palladium(0) catalysts and boronic acids in the presence of bases such as potassium phosphate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds or other coupled products.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
(3-Bromothiophen-2-yl)methanesulfonamide has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the methanesulfonamide group but shares the brominated thiophene core.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains a similar thiophene structure with additional functional groups.
Thiophene-2-carbohydrazide: Another thiophene derivative with different substituents.
Uniqueness
(3-Bromothiophen-2-yl)methanesulfonamide is unique due to the presence of both the bromine atom and the methanesulfonamide group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C5H6BrNO2S2 |
|---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
(3-bromothiophen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) |
InChI Key |
CJANCGIDWNRUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


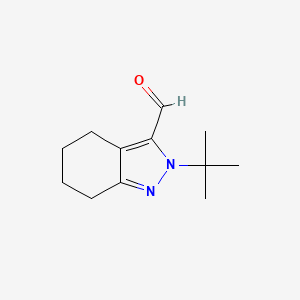
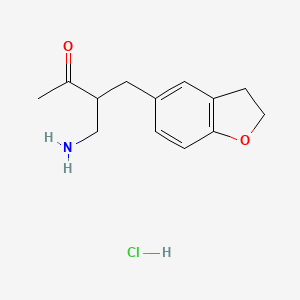
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)
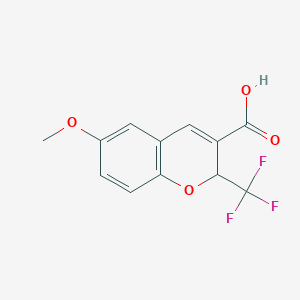
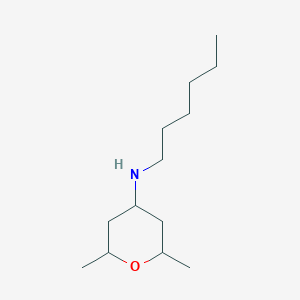
![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
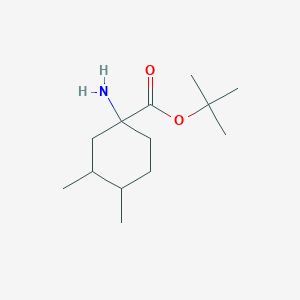
![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
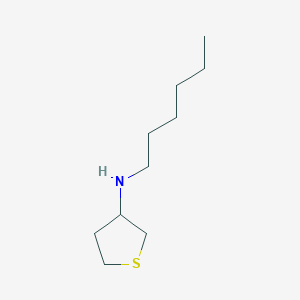
![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
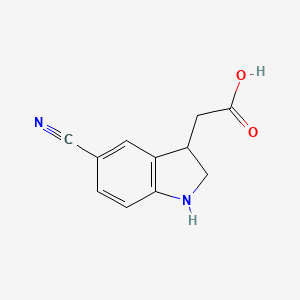
amine](/img/structure/B13231386.png)
